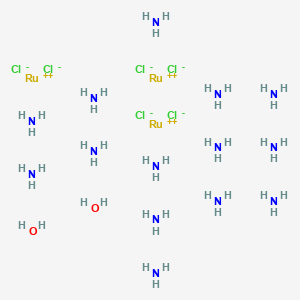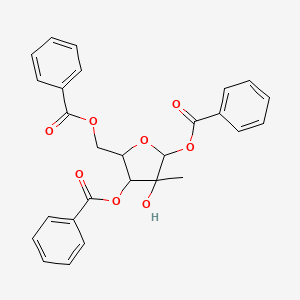![molecular formula C18H32O16 B13401776 (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas . It is known for its prebiotic properties, which promote the growth of beneficial gut bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. One common method involves using the enzyme β-fructofuranosidase from Aspergillus japonicus, which catalyzes the transfer of fructose units from sucrose to form 1-kestose . The reaction typically occurs at 40°C and can achieve a production efficiency of up to 32.3% after 24 hours .
Industrial Production Methods
Industrial production of 1-kestose often utilizes transgenic yeast expressing fructosyltransferase enzymes. For example, the enzyme from Aspergillus foetidus has been used to produce 1-kestose in transgenic yeast . This method allows for large-scale production and can be optimized for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-Kestose primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reactions involve the transfer of fructose units to form longer fructooligosaccharides.
Common Reagents and Conditions
The primary reagent used in the synthesis of 1-kestose is sucrose, which acts as both the fructose donor and acceptor. The enzymatic reactions typically occur under mild conditions, such as 40°C, and do not require harsh chemicals .
Major Products Formed
The major products formed from the enzymatic reactions involving 1-kestose include longer-chain fructooligosaccharides like nystose and fructofuranosyl nystose .
Wissenschaftliche Forschungsanwendungen
1-Kestose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 1-kestose is used as a model compound to study the properties and behavior of fructooligosaccharides. It is also used in the synthesis of other oligosaccharides.
Biology
In biology, 1-kestose is known for its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacteria and Faecalibacterium prausnitzii . This makes it valuable in studies related to gut health and microbiota.
Medicine
In medicine, 1-kestose has been studied for its potential to improve gut health and support the immune system. It has also been investigated for its role in reducing the side effects of chemotherapy in patients with pancreatic ductal adenocarcinoma .
Industry
In the food industry, 1-kestose is used as a low-calorie sweetener and a functional ingredient in various food products. Its prebiotic properties make it a valuable addition to health foods and dietary supplements.
Wirkmechanismus
1-Kestose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The key enzymes involved in its metabolism are sucrose-sucrose fructosyl transferase and fructan-fructan 1-fructosyl transferase . These enzymes facilitate the transfer of fructose units, leading to the formation of longer fructooligosaccharides.
Vergleich Mit ähnlichen Verbindungen
1-Kestose is part of a group of fructooligosaccharides that includes nystose and fructofuranosyl nystose. Compared to these compounds, 1-kestose is the smallest and simplest, consisting of only three sugar units . This simplicity makes it more efficient in promoting the growth of certain beneficial bacteria, such as Faecalibacterium prausnitzii .
Similar Compounds
Nystose: A tetrasaccharide composed of one glucose and three fructose units.
Fructofuranosyl nystose: A pentasaccharide composed of one glucose and four fructose units.
1-Kestose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYEUIPHLMNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
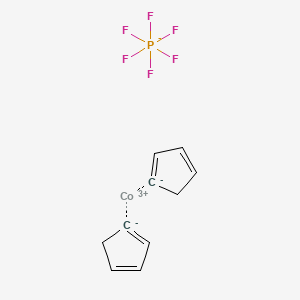
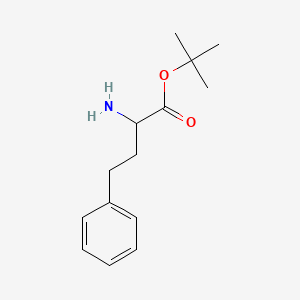
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
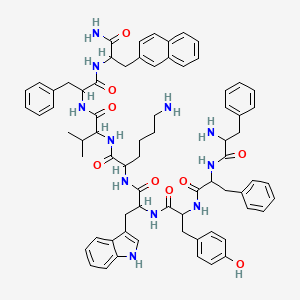
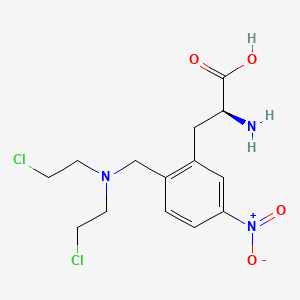
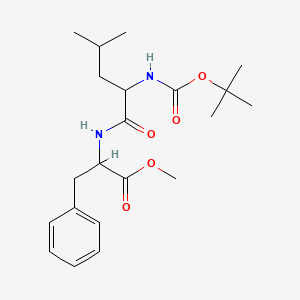
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
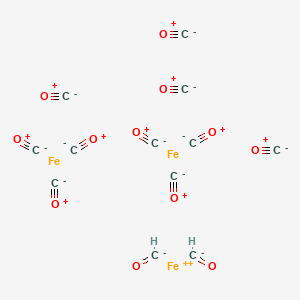
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)

